molecular formula C55H98O6 B3026234 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 263386-70-5

2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No. B3026234
CAS RN: 263386-70-5
M. Wt: 855.4 g/mol
InChI Key: FTMDHBKIGZUTJX-MFRLHHNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, also known as DHPE, is a synthetic lipid analog that has been used in various scientific research applications. DHPE is a derivative of the naturally occurring fatty acid, linoleic acid, and is composed of two hydrocarbon chains, a glycerol backbone, and two carboxylic acid groups. DHPE has been studied extensively in the fields of biochemistry and physiology, as it has been found to be a useful tool for various laboratory experiments.

Scientific Research Applications

2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been used in a variety of scientific research applications, including studies on the regulation of gene expression, the effects of drugs on cellular metabolism, and the biochemistry of cell signaling. 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of phospholipids in cell membranes. Additionally, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been used to study the effects of lipid-based drugs on cell signaling pathways and to investigate the effects of fatty acids on the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is not fully understood, but it is thought to act as a ligand for certain proteins and receptors in the cell. It is believed that 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate binds to certain proteins, such as G-protein coupled receptors, and activates them, resulting in changes in the activity of the cell. Additionally, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been found to interact with certain lipids, such as phospholipids, and to influence the structure and function of proteins.
Biochemical and Physiological Effects
2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been found to have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, to modulate the expression of certain genes, and to affect the structure and function of proteins. Additionally, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been found to interact with certain lipids, such as phospholipids, and to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate in laboratory experiments has several advantages. 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is relatively easy to synthesize, and it is stable and non-toxic, making it safe to use in laboratory experiments. Additionally, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is relatively inexpensive, making it an attractive option for laboratory experiments. However, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has certain limitations. For example, it is not as effective as some other lipid analogs, such as linoleic acid, in modulating the activity of certain proteins and signaling pathways. Additionally, 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is not as well studied as some other lipid analogs, making it difficult to predict its effects in certain laboratory experiments.

Future Directions

Future research on 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate could focus on a variety of topics. For example, further research could focus on the mechanism of action of 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate and its effects on various proteins and signaling pathways. Additionally, further research could focus on the development of new methods for synthesizing 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate and the optimization of existing methods. Additionally, further research could focus on the effects of 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate on other biological processes, such as cell death and inflammation. Finally, further research could focus on the development of new applications for 2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, such as its use in drug development and the development of new medical treatments.

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMDHBKIGZUTJX-MFRLHHNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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